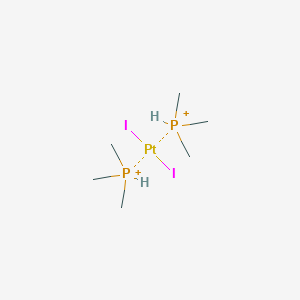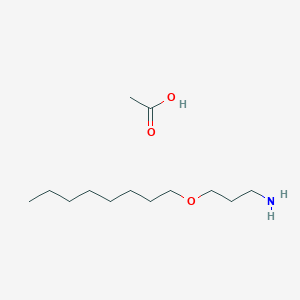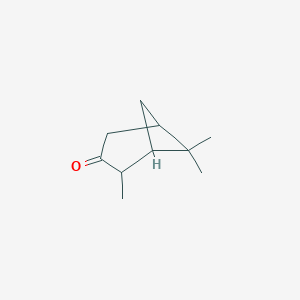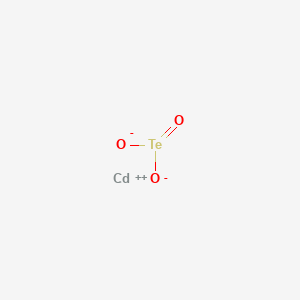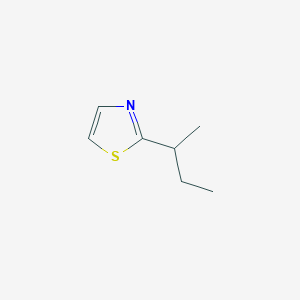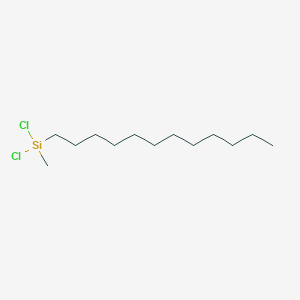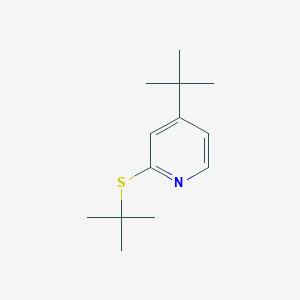
Pyridine, 4-tert-butyl-2-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-tert-butyl-2-(tert-butylthio)- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. It is a heterocyclic organic compound that contains a pyridine ring with a tert-butyl and tert-butylthio substituent.
Wirkmechanismus
The mechanism of action of Pyridine, 4-tert-butyl-2-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the tert-butylthio group. It can also form coordination complexes with metal ions, which can further enhance its reactivity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pyridine, 4-tert-butyl-2-(tert-butylthio)- have not been extensively studied. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 4-tert-butyl-2-(tert-butylthio)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other chemicals used in research. However, it has some limitations, such as its low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for Pyridine, 4-tert-butyl-2-(tert-butylthio)- research. One potential area of research is the synthesis of new derivatives with enhanced biological activity. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, the mechanism of action and biochemical and physiological effects of Pyridine, 4-tert-butyl-2-(tert-butylthio)- can be further explored to better understand its potential applications in various fields.
Conclusion:
In conclusion, Pyridine, 4-tert-butyl-2-(tert-butylthio)- is a versatile chemical compound that has diverse applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Synthesemethoden
The synthesis of Pyridine, 4-tert-butyl-2-(tert-butylthio)- can be achieved through several methods. One of the most common methods is the reaction of 4-tert-butyl-2-bromopyridine with tert-butylthiolate ion in the presence of a strong base. The reaction yields Pyridine, 4-tert-butyl-2-(tert-butylthio)- in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-tert-butyl-2-(tert-butylthio)- has been extensively used in scientific research due to its diverse applications. It has been used as a ligand in coordination chemistry, and as a building block in the synthesis of biologically active compounds. It has also been used as a precursor in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18794-38-2 |
|---|---|
Produktname |
Pyridine, 4-tert-butyl-2-(tert-butylthio)- |
Molekularformel |
C13H21NS |
Molekulargewicht |
223.38 g/mol |
IUPAC-Name |
4-tert-butyl-2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-11(9-10)15-13(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
XBWSTVPXZTUJJG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)SC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



